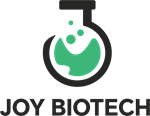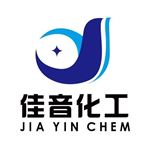- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Baoji Haoxiang Bio-technology Co.Ltd
 Audited Supplier
Audited Supplier
Gold Member
Company nature: Private enterprises
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Taizhou Jiayin Chemical Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Epothilones and analogues
Epothilones and their analogues represent a class of semi-synthetic microtubule-stabilizing agents with promising therapeutic potential. These compounds are derived from the E. coli biosynthesis pathway, showcasing significant advancements in the field of anticancer drug development. Epothilones function by stabilizing the β-tubulin polymer and disrupting microtubule dynamics, leading to cell cycle arrest predominantly at the G2/M phase, thereby inhibiting tumor growth.
The structural modifications of epothilones have led to the creation of numerous analogues with improved pharmacological properties. These include enhanced solubility, stability, and reduced toxicity compared to their parent compounds. Notably, clinical trials have demonstrated that certain epothilone derivatives exhibit potent antiproliferative activity against various solid tumors and hematologic malignancies.
In summary, Epothilones and analogues represent a valuable class of anticancer agents with the potential to revolutionize cancer therapy through their unique mechanism of action and promising efficacy. Further research continues to explore these compounds' therapeutic applications in more diverse clinical settings.


-
Diammonium Hydrogen Citrate: A Key Excipient in Pharmaceutical FormulationsDiammonium Hydrogen Citrate: A Key Excipient in Pharmaceutical Formulations Introduction to Diammonium Hydrogen Citrate Diammonium hydrogen citrate (DHCA) is a widely used excipient in the pharmaceutical industry, known for its versatility and effectiveness in various drug formulations. As a salt derived from citric acid, DHCA plays a critical role in enhancing the stability, solubility, and...
-
Novel Applications of Sodium Cyclamic Acid in Biopharmaceuticals: A ReviewNovel Applications of Sodium Cyclamic Acid in Biopharmaceuticals: A Review Introduction to Sodium Cyclamic Acid Sodium cyclamic acid, a chemical compound with the formula C7H10N3O4S, has garnered significant attention in recent years due to its diverse applications in biomedicine and pharmaceuticals. This review explores the novel uses of sodium cyclamic acid in biopharmaceuticals, highlighting...
-
15-keto Bimatoprost: A Novel Derivative in Chemical Biopharmaceuticals15-keto Bimatoprost: A Novel Derivative in Chemical Biopharmaceuticals Introduction to 15-keto Bimatoprost 15-keto Bimatoprost represents a significant advancement in the field of chemical biopharmaceuticals, offering unique properties that make it a promising candidate for various therapeutic applications. As a derivative of Bimatoprost, a well-known prostaglandin analog used in ophthalmology,...
-
Structural and Pharmacokinetic Properties of 1-Propoxydodecane in Chemical BiopharmaceuticalsStructural and Pharmacokinetic Properties of 1-Propoxydodecane in Chemical Biopharmaceuticals Introduction to 1-Propoxydodecane 1-Propoxydodecane is a chemical compound that has garnered significant attention in the fields of chemistry and biomedicine due to its unique structural properties and potential applications in drug delivery systems. This article delves into the structural features,...
-
(S)-Quinuclidin-3-amine Dihydrochloride: A Novel Compound in Chemical Biopharmaceuticals(S)-Quinuclidin-3-amine Dihydrochloride: A Novel Compound in Chemical Biopharmaceuticals Introduction to (S)-Quinuclidin-3-amine Dihydrochloride (S)-Quinuclidin-3-amine Dihydrochloride is a synthetic chemical compound that has gained significant attention in the field of medicinal chemistry and biopharmaceuticals. This molecule serves as a promising lead compound due to its unique structural...





